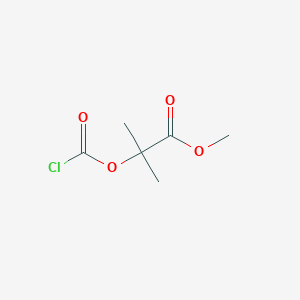
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate can be synthesized through the reaction of methyl 2-hydroxy-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
Reaction Setup: The reaction is carried out in a well-ventilated fume hood with appropriate safety measures.
Reagents: Methyl 2-hydroxy-2-methylpropanoate and phosgene are used as the starting materials.
Reaction Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the process.
Product Isolation: The product, this compound, is isolated through distillation or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety systems to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form methyl 2-hydroxy-2-methylpropanoate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Methyl 2-hydroxy-2-methylpropanoate.
Reduction: Methyl 2-hydroxy-2-methylpropanoate.
Applications De Recherche Scientifique
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the additional methyl group on the propanoate moiety.
Ethyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for selective reactions that are not possible with simpler esters or chlorocarbonyl compounds.
Propriétés
Formule moléculaire |
C6H9ClO4 |
|---|---|
Poids moléculaire |
180.58 g/mol |
Nom IUPAC |
methyl 2-carbonochloridoyloxy-2-methylpropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-6(2,4(8)10-3)11-5(7)9/h1-3H3 |
Clé InChI |
VIEHKOFVYNDNRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















